4-((Trimethylsilyl)oxy)tetrahydro-2h-thiopyran-4-carbonitrile
Description
Properties
IUPAC Name |
4-trimethylsilyloxythiane-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOSSi/c1-13(2,3)11-9(8-10)4-6-12-7-5-9/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLYSWMAYORFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCSCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((Trimethylsilyl)oxy)tetrahydro-2h-thiopyran-4-carbonitrile involves several steps. One common method includes the reaction of tetrahydrothiopyran-4-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods often involve bulk custom synthesis and procurement to meet the demand for this compound in various research applications .
Chemical Reactions Analysis
4-((Trimethylsilyl)oxy)tetrahydro-2h-thiopyran-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other organic compounds and as a catalyst in various reactions . In biology and medicine, it is studied for its potential therapeutic properties and its role in drug development . Industrially, it is used in the production of high-performance materials and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 4-((Trimethylsilyl)oxy)tetrahydro-2h-thiopyran-4-carbonitrile involves its interaction with molecular targets and pathways in the body. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural Analogues in the Pyran/Thiopyran Family
Tetrahydro-2H-thiopyran-4-carbonitrile (CAS 195503-40-3)
- Molecular Formula : C₆H₉NS
- Molecular Weight : ~127.21 (estimated)
- Key Features: Base structure lacking the TMSO group. Used as a precursor in organocatalysis and pharmaceutical synthesis .
- Reactivity : The nitrile group enables nucleophilic additions or reductions, while the thiopyran ring participates in cycloadditions.
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide (CAS 912578-71-3)
- Molecular Formula: C₆H₉NO₂S
- Molecular Weight : 159.21
- Key Features : Sulfone derivative with increased polarity and oxidation state compared to the base thiopyran .
- Applications: Potential use in medicinal chemistry due to enhanced stability and hydrogen-bonding capacity.
4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 179420-73-6)
- Molecular Formula: C₁₃H₁₅NO₂
- Molecular Weight : 217.26
- Classified as a Class 6.1 hazard (toxic) .
- Reactivity : The methoxy group directs electrophilic substitution, while the nitrile allows for hydrolysis to amides.
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 3648-74-6)
- Molecular Formula: C₁₂H₁₂ClNO
- Hazard Class : 6.1 (toxic)
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 245439-36-5)
- Molecular Formula: C₁₂H₁₂BrNO
- Key Features : Bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Functional Group Comparisons
| Compound | Substituent | Molecular Weight | Key Reactivity |
|---|---|---|---|
| Target Compound | TMSO, CN | ~227 (estimated) | Silyl ether cleavage (acid/fluoride), CN reactions |
| Tetrahydro-2H-thiopyran-4-carbonitrile | CN | ~127.21 | Nucleophilic additions, cycloadditions |
| 4-(3-Methoxyphenyl) derivative | Methoxyphenyl, CN | 217.26 | Electrophilic aromatic substitution |
| 1,1-Dioxide derivative | Sulfone, CN | 159.21 | Polar interactions, oxidation-resistant |
| 4-(3-Bromophenyl) derivative | Bromophenyl, CN | ~254.14 | Halogen-mediated cross-coupling |
Physicochemical and Hazard Profiles
- TMSO-Containing Target Compound : Expected to exhibit high lipophilicity due to the silyl group, enhancing solubility in organic solvents. The TMSO group is labile under acidic or fluoride conditions, enabling selective deprotection .
- Sulfone derivative (CAS 912578-71-3) lacks explicit hazard data but is likely less volatile due to higher polarity .
Biological Activity
4-((Trimethylsilyl)oxy)tetrahydro-2H-thiopyran-4-carbonitrile, with the CAS number 1248292-19-4, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₇NOSSi
- Molecular Weight : 215.39 g/mol
- Structure : The compound features a tetrahydrothiopyran ring with a trimethylsilyl ether group and a carbonitrile functional group, which may influence its biological interactions.
Antiviral Properties
Research indicates that compounds structurally related to tetrahydrothiopyran derivatives exhibit significant antiviral activity. Specifically, derivatives of tetrahydro-2H-thiopyran have shown promise against herpesviruses, including Varicella Zoster Virus (VZV) and Herpes Simplex Virus (HSV).
-
Mechanism of Action :
- The antiviral activity is attributed to the inhibition of viral DNA polymerase, preventing the replication of viral genomes. This mechanism is similar to that observed in nucleoside analogs like acyclovir .
- The compound’s ability to be phosphorylated by viral enzymes enhances its efficacy against viral infections.
- Case Studies :
Antibacterial Activity
Recent investigations into the antibacterial properties of related thiopyran compounds reveal their potential against respiratory pathogens.
- Activity Against Pathogens :
-
Pharmacokinetic Profile :
- The pharmacokinetics of these compounds suggest favorable absorption and distribution characteristics, making them suitable candidates for further development as antibacterial agents.
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for 4-((Trimethylsilyl)oxy)tetrahydro-2H-thiopyran-4-carbonitrile, and how can AI tools improve reaction planning?
- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) can predict feasible pathways by leveraging databases of analogous thiopyran-carbonitrile syntheses. For example, THF-mediated reactions with trimethylsilyl-protected intermediates (e.g., 2-(trimethylsilyloxy)-3-bromo derivatives) may guide route optimization . Key steps include:
-
Protection : Trimethylsilyl (TMS) group introduction via silylation of hydroxyl intermediates.
-
Cyclization : Thiopyran ring formation under controlled temperatures (e.g., 25–60°C).
-
Nitrile Incorporation : Cyanide substitution using KCN or CuCN in polar aprotic solvents.
-
AI Validation : Template-based reaction prediction to avoid side products like sulfoxide derivatives .
- Data Table :
| Parameter | Example Value/Approach | Reference |
|---|---|---|
| Solvent | THF, DMF | |
| Temperature Range | 25–60°C | |
| Key Reagents | TMS-Cl, KCN | |
| Reaction Monitoring | TLC, HPLC |
Q. How should researchers characterize the stability and storage conditions of this compound?
- Methodological Answer : Stability assessments require:
-
Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C).
-
Hygroscopicity Testing : Monitor moisture sensitivity via Karl Fischer titration.
-
Incompatibility Screening : Avoid strong oxidizers (e.g., HNO₃, KMnO₄) to prevent exothermic reactions .
Storage recommendations: -
Conditions : Tightly sealed containers under inert gas (N₂/Ar), 2–8°C in dark, dry environments.
-
Decomposition Products : CO, CO₂, HCN (detected via GC-MS) .
- Data Table :
| Property | Observation | Reference |
|---|---|---|
| Thermal Stability | Stable up to 150°C | |
| Incompatible Agents | Strong oxidizers, bases | |
| Storage Temp | 2–8°C |
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trimethylsilyloxy group in nucleophilic environments?
- Methodological Answer : The TMS group acts as a transient protective moiety. Density Functional Theory (DFT) studies reveal:
- Elimination Pathways : TMS-Br elimination occurs via a two-step mechanism:
C–Br bond cleavage.
N–C bond formation and Si–O bond rupture, forming cyclic intermediates .
-
Kinetic Control : Polar solvents (e.g., DMSO) stabilize transition states, favoring nitrile retention over sulfoxide byproducts .
- Data Table :
| Parameter | Computational Insight | Reference |
|---|---|---|
| Activation Energy | ~25 kcal/mol (C–Br cleavage) | |
| Solvent Effect | ΔG‡ reduced by 8% in DMSO |
Q. How can computational chemistry predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Molecular docking and frontier molecular orbital (FMO) analysis predict reactive sites:
-
Electrophilic Attack : The nitrile carbon (LUMO: −1.8 eV) is susceptible to nucleophilic additions (e.g., Grignard reagents).
-
Nucleophilic Attack : The thiopyran sulfur (HOMO: −5.3 eV) reacts with electrophiles like alkyl halides .
-
MD Simulations : Solvent effects on transition-state geometries (e.g., THF vs. MeCN) .
- Data Table :
| Parameter | Value | Reference |
|---|---|---|
| LUMO Energy | −1.8 eV (nitrile) | |
| HOMO Energy | −5.3 eV (thiopyran S) |
Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?
- Methodological Answer :
-
Intermediate Trapping : Quench reactive intermediates (e.g., silyl ethers) with acetic anhydride.
-
Catalyst Screening : Pd/C or Ni catalysts reduce nitrile reduction side reactions.
-
Byproduct Analysis : LC-MS identifies sulfoxides or desilylated products; optimize via pH control (pH 6–7) .
- Data Table :
| Strategy | Outcome | Reference |
|---|---|---|
| Acetic Anhydride | 85% yield retention | |
| Pd/C (5 mol%) | <5% nitrile reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
